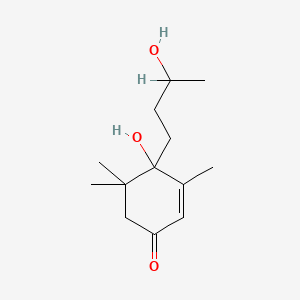
Bosutinib D8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bosutinib-d8 is a deuterated form of Bosutinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). The deuterated version, Bosutinib-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Bosutinib due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bosutinib-d8 involves the incorporation of deuterium atoms into the Bosutinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of Bosutinib-d8 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for maximum yield and purity.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and stability of the compound.
化学反应分析
Types of Reactions: Bosutinib-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
科学研究应用
Bosutinib-d8 has a wide range of scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Bosutinib in the body.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of Bosutinib.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Bosutinib.
Biological Research: Employed in studies related to the biological effects and mechanisms of action of Bosutinib.
Industrial Applications: Utilized in the development and optimization of Bosutinib formulations and production processes.
作用机制
Bosutinib-d8, like Bosutinib, exerts its effects by inhibiting the activity of tyrosine kinases, specifically the BCR-ABL kinase that promotes chronic myelogenous leukemia. It also inhibits Src-family kinases, including Src, Lyn, and Hck. The inhibition of these kinases disrupts the signaling pathways involved in cell proliferation, survival, and migration, leading to the suppression of cancer cell growth .
Similar Compounds:
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Dasatinib: Another second-generation tyrosine kinase inhibitor with broader kinase inhibition.
Comparison:
Bosutinib vs. Imatinib: Bosutinib is effective against several imatinib-resistant mutations, making it a valuable option for patients who do not respond to imatinib.
Bosutinib vs. Nilotinib and Dasatinib: Bosutinib has a distinct side effect profile with fewer cardiovascular and thromboembolic events compared to nilotinib and dasatinib.
Bosutinib-d8’s uniqueness lies in its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies.
属性
分子式 |
C₂₆H₂₁D₈Cl₂N₅O₃ |
|---|---|
分子量 |
538.5 |
同义词 |
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile-d8; SKI 606-d8; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





